molecular formula C15H15N3O2 B2432524 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1448076-74-1

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2432524
CAS No.: 1448076-74-1
M. Wt: 269.304
InChI Key: COAZQXWQYBAXCY-UHFFFAOYSA-N
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Description

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and an o-tolyloxy group attached via an ethanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives . The o-tolyloxy group is then introduced via an etherification reaction, where o-tolyl alcohol reacts with an appropriate ethanone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of certain receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is unique due to its specific combination of the pyrrolo[3,4-d]pyrimidine core and the o-tolyloxy group.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-9-15(19)18-7-12-6-16-10-17-13(12)8-18/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZQXWQYBAXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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